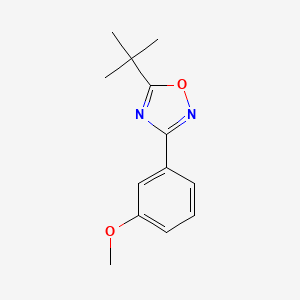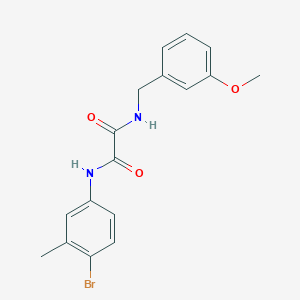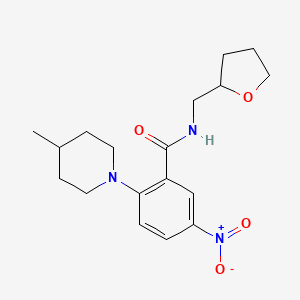![molecular formula C17H25N3O4 B4237451 3-{[4-(dimethylamino)phenyl]amino}-1-propyl-2,5-pyrrolidinedione acetate](/img/structure/B4237451.png)
3-{[4-(dimethylamino)phenyl]amino}-1-propyl-2,5-pyrrolidinedione acetate
Übersicht
Beschreibung
3-{[4-(dimethylamino)phenyl]amino}-1-propyl-2,5-pyrrolidinedione acetate, also known as DPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of the pyrrolidine family and has been found to have a variety of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
3-{[4-(dimethylamino)phenyl]amino}-1-propyl-2,5-pyrrolidinedione acetate has been studied for its potential applications in a wide range of scientific research areas, including neuroscience, pharmacology, and biochemistry. One of the most promising applications of this compound is in the study of the brain and nervous system. This compound has been found to have a high affinity for the sigma-1 receptor, which is involved in a variety of neurological processes. This makes it a useful tool for studying the role of this receptor in the brain.
Wirkmechanismus
The mechanism of action of 3-{[4-(dimethylamino)phenyl]amino}-1-propyl-2,5-pyrrolidinedione acetate is not fully understood, but it is thought to involve the modulation of the sigma-1 receptor. This receptor is involved in a variety of cellular processes, including calcium signaling, protein folding, and lipid metabolism. This compound has been found to bind to this receptor with high affinity and to modulate its activity in a way that is not fully understood.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its effects on the sigma-1 receptor, this compound has been found to modulate the activity of other receptors, including the NMDA receptor and the dopamine transporter. It has also been found to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-{[4-(dimethylamino)phenyl]amino}-1-propyl-2,5-pyrrolidinedione acetate in lab experiments is its high affinity for the sigma-1 receptor. This makes it a useful tool for studying the role of this receptor in various cellular processes. However, one limitation of using this compound is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments using this compound.
Zukünftige Richtungen
There are many potential future directions for research on 3-{[4-(dimethylamino)phenyl]amino}-1-propyl-2,5-pyrrolidinedione acetate. One area of interest is the development of new compounds that are more selective for the sigma-1 receptor. Another area of interest is the study of the role of the sigma-1 receptor in various disease states, including neurodegenerative diseases and cancer. Additionally, the development of new methods for synthesizing this compound and related compounds could lead to the discovery of new drugs with therapeutic potential.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been widely studied for its potential applications in scientific research. Its high affinity for the sigma-1 receptor makes it a useful tool for studying the role of this receptor in various cellular processes. While its mechanism of action is not fully understood, this compound has been found to have a variety of biochemical and physiological effects. Future research on this compound and related compounds could lead to the discovery of new drugs with therapeutic potential.
Eigenschaften
IUPAC Name |
acetic acid;3-[4-(dimethylamino)anilino]-1-propylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2.C2H4O2/c1-4-9-18-14(19)10-13(15(18)20)16-11-5-7-12(8-6-11)17(2)3;1-2(3)4/h5-8,13,16H,4,9-10H2,1-3H3;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPBFHUSMZNHKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)N(C)C.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-fluoro-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4237373.png)

![3-{[4-(dimethylamino)phenyl]amino}-2,5-pyrrolidinedione acetate](/img/structure/B4237393.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4237406.png)
![4-isopropoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4237413.png)

![1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4237441.png)
![methyl 4,5-dimethoxy-2-{[3-(phenylthio)propanoyl]amino}benzoate](/img/structure/B4237445.png)

![4-methyl-N-{2-[(2-methylphenyl)amino]-2-oxo-1-phenylethyl}benzamide](/img/structure/B4237465.png)

![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B4237481.png)
![N-(5-chloro-2-methoxyphenyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4237499.png)

